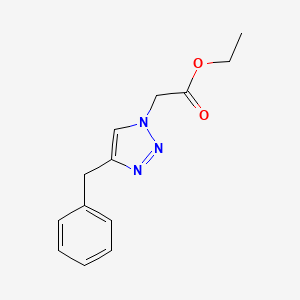

ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate

説明

Structural Classification and Nomenclature

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate exhibits a complex molecular architecture that encompasses multiple functional group classifications and naming conventions. The compound possesses the molecular formula C₁₃H₁₅N₃O₂ with a molecular weight of 245.28 grams per mole, as documented in chemical databases and supplier specifications. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-(4-benzyltriazol-1-yl)acetate, which reflects the hierarchical naming approach that prioritizes the triazole ring system as the principal functional group.

The structural classification of this compound places it within the heterocyclic ester category, specifically as a triazole-substituted acetate derivative. The triazole component represents a five-membered aromatic heterocycle containing three nitrogen atoms positioned at the 1, 2, and 3 positions of the ring system. This 1,2,3-triazole motif distinguishes it from the alternative 1,2,4-triazole isomer, with the specific substitution pattern creating a 1,4-disubstituted triazole framework. The benzyl substituent at the 4-position of the triazole ring contributes to the compound's lipophilic character, while the acetate ester functionality at the 1-position provides additional reactivity sites for chemical transformations.

Table 1: Molecular Identification Parameters for this compound

The chemical nomenclature follows established conventions for heterocyclic compounds, where the triazole ring serves as the parent structure with appropriate numbering to indicate substitution positions. The International Chemical Identifier representation provides a standardized method for describing the molecular connectivity, with the InChI string InChI=1S/C13H15N3O2/c1-2-18-13(17)10-16-9-12(14-15-16)8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 encoding the complete structural information. The Simplified Molecular Input Line Entry System notation CCOC(=O)Cn1cc(Cc2ccccc2)nn1 offers an alternative linear representation that facilitates database searches and computational applications.

The compound's classification within chemical databases reflects its hybrid nature, incorporating elements of both heterocyclic chemistry and ester functionality. This dual classification necessitates consideration of both the aromatic triazole properties and the aliphatic ester characteristics when predicting chemical behavior and reactivity patterns. The benzyl substitution introduces additional aromatic character, creating a molecule with multiple π-electron systems that can participate in various intermolecular interactions.

特性

IUPAC Name |

ethyl 2-(4-benzyltriazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-13(17)10-16-9-12(14-15-16)8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRVHDNZPCHLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:

Preparation of Azide: Benzyl azide is prepared by reacting benzyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF).

Preparation of Alkyne: Ethyl propiolate is used as the alkyne component.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a mixture of water and an organic solvent.

化学反応の分析

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate has been studied for its potential as a pharmaceutical agent. The triazole ring is known for its bioactivity and has been incorporated into various drug designs.

Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit antifungal properties. This compound has shown promise in inhibiting fungal growth in vitro. A study demonstrated that derivatives of this compound could effectively combat Candida species, which are significant pathogens in immunocompromised patients .

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Triazole derivatives have been linked to apoptosis induction in cancer cells. A case study involving modified triazoles revealed that this compound could inhibit cell proliferation in certain cancer lines through mechanisms involving cell cycle arrest and apoptosis .

Agricultural Science

In agricultural applications, this compound has been explored as a potential fungicide. The triazole class of compounds is known for its ability to inhibit sterol biosynthesis in fungi.

Fungicidal Activity

Field trials have indicated that formulations containing this compound can reduce fungal diseases in crops such as wheat and barley. The efficacy was measured by comparing treated versus untreated plots over multiple growing seasons .

Materials Science

The unique properties of this compound also extend to materials science. Its ability to form stable complexes with metals makes it a candidate for use in coordination chemistry.

Coordination Compounds

Research has shown that this compound can form stable complexes with transition metals such as copper and nickel. These complexes have potential applications in catalysis and as precursors for advanced materials .

作用機序

The mechanism of action of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization, which is essential for cell division . The triazole ring can also interact with various enzymes and receptors, contributing to its biological activity .

類似化合物との比較

Structural Analogs and Substituent Effects

Triazole derivatives with varying substituents at the 4-position exhibit distinct physicochemical and biological properties. Key analogs include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., cyano) reduce electron density on the triazole ring, altering reactivity in catalytic applications .

- Biological Activity : Methyl-substituted analogs (e.g., ethyl 2-(4-methyl-1H-triazol-1-yl)acetate) show potent inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (IC₅₀ = 0.2–1.0 µM), whereas phenyl- and naphthyl-substituted derivatives are more effective in herbicidal or antioxidant applications .

Medicinal Chemistry and Enzyme Inhibition

- HIF Prolyl Hydroxylase Inhibition: Methyl-substituted triazoles (e.g., molidustat precursors) exhibit nanomolar activity due to optimal steric fit in enzyme active sites, whereas bulkier benzyl groups may hinder binding .

- Antioxidant Activity: Phenoxymethyl-substituted analogs (e.g., compound 5d) display radical scavenging activity (IC₅₀ = 12–18 µM), linked to the electron-donating effects of the phenoxy group .

生物活性

Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

- Chemical Formula : C₁₃H₁₅N₃O₂

- Molecular Weight : 245.28 g/mol

- Melting Point : 97–99 °C

- CAS Number : 1271724-77-6

The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Click Chemistry : Utilizing azides and alkynes to form the triazole ring efficiently.

- Cyclization Reactions : Involving hydrazones and primary amines under specific conditions to yield high purity and yield .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing the triazole moiety. This compound has demonstrated:

- Inhibition against Gram-positive and Gram-negative bacteria : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Bacillus subtilis | 15 |

Anticancer Activity

Research indicates that derivatives of triazoles can inhibit cancer cell proliferation. This compound was tested against various cancer cell lines:

- In vitro studies showed that it can induce apoptosis in cancer cells such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating moderate potency .

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 5.0 |

| MCF7 | 7.5 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

Study on Antibacterial Efficacy

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative therapeutic agent .

Evaluation of Anticancer Properties

In another case study focusing on breast cancer cells (MCF7), this compound demonstrated notable cytotoxic effects. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through intrinsic pathways .

Q & A

Q. What are the standard synthetic routes for ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate?

The compound is synthesized via Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an alkyne and an azide. Key steps include:

- Reacting propargyl derivatives with benzyl azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).

- Optimizing solvent polarity (e.g., DMF or THF/water mixtures) to enhance reaction efficiency. Structural confirmation is achieved via NMR (¹H/¹³C), IR, and X-ray crystallography . Parallel methodologies for analogous triazoles emphasize regioselectivity control through catalyst choice and reaction time .

Q. What spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., triazole C-H at δ ~7.5–8.0 ppm, ester carbonyl at δ ~170 ppm).

- IR Spectroscopy : Detects ester C=O stretching (~1740 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹).

- X-ray Crystallography : Resolves regioselectivity (1,4-substitution) and molecular geometry, as demonstrated in analogous triazole derivatives .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but less so in water. Ethyl ester groups enhance lipophilicity, requiring storage in anhydrous conditions to prevent hydrolysis.

- Stability : Susceptible to photodegradation; recommend storage in amber vials at –20°C. Safety protocols for similar triazole esters include fume hood use and PPE compliance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of this compound?

- Catalyst Screening : Compare Cu(I) sources (e.g., CuBr vs. CuI) to minimize by-products. Sodium ascorbate reduces Cu(II) to active Cu(I) in situ .

- Solvent Effects : Polar solvents (e.g., DMF) favor 1,4-regioselectivity, while non-polar solvents may yield mixed products.

- Temperature Control : Reactions at 25–50°C balance yield and selectivity. Higher temperatures risk side reactions (e.g., ester hydrolysis) .

Q. How do substituent variations on the triazole ring affect the compound’s physicochemical properties?

- Electron-Withdrawing Groups (e.g., -NO₂, -Br): Increase melting points and reduce solubility due to enhanced dipole interactions.

- Electron-Donating Groups (e.g., -OCH₃, -CH₃): Improve solubility in organic solvents but may lower thermal stability. Data from analogous compounds (e.g., 9a–e in ) show substituents alter logP values by 0.5–1.5 units, impacting bioavailability .

Q. How do computational methods like molecular docking predict the bioactivity of this compound’s derivatives?

- Docking Software (AutoDock, Schrödinger) : Models interactions between triazole derivatives and target proteins (e.g., enzymes).

- Key Parameters : Binding affinity (ΔG), hydrogen bonding, and hydrophobic contacts. For example, docking studies of similar acetamide-triazole hybrids reveal competitive inhibition at active sites .

Q. What strategies resolve contradictions in spectroscopic data versus computational predictions for triazole-containing compounds?

- Cross-Validation : Use X-ray structures to benchmark NMR/IR data. For instance, crystallographic data confirmed the 1,4-regiochemistry disputed in early NMR analyses .

- DFT Calculations : Compare experimental IR peaks with theoretical spectra to identify discrepancies (e.g., solvent effects on carbonyl stretching) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Catalysts in Click Chemistry

| Catalyst | Solvent | Yield (%) | Regioselectivity (1,4:1,5) | Reference |

|---|---|---|---|---|

| CuSO₄/NaAsc | DMF/H₂O | 85 | 98:2 | |

| CuI | THF | 72 | 90:10 |

Q. Table 2. Substituent Effects on Physicochemical Properties

| Derivative | R-Group | mp (°C) | logP | Solubility (mg/mL, DMSO) |

|---|---|---|---|---|

| 9a | -Ph | 180 | 2.1 | 15.2 |

| 9c | -Br | 195 | 2.8 | 8.7 |

| 9e | -OCH₃ | 165 | 1.6 | 22.5 |

| Data adapted from triazole-acetamide analogs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。